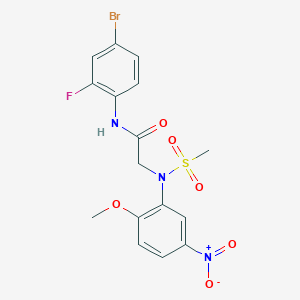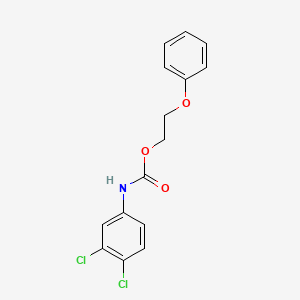
ethyl (3-ethyl-1-adamantyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-ethyl-1-adamantyl)carbamate, also known as AChE inhibitor, is a compound that has been extensively studied for its ability to inhibit acetylcholinesterase (AChE) activity. AChE is an enzyme that plays a crucial role in the regulation of cholinergic neurotransmission. The inhibition of AChE activity by ethyl (3-ethyl-1-adamantyl)carbamate has been shown to have numerous applications in scientific research, particularly in the study of cholinergic neurotransmission and related diseases.
Wirkmechanismus
The mechanism of action of ethyl (3-ethyl-1-adamantyl)carbamate involves the inhibition of ethyl (3-ethyl-1-adamantyl)carbamate activity. ethyl (3-ethyl-1-adamantyl)carbamate is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in the regulation of cognitive function, memory, and muscle contraction. By inhibiting ethyl (3-ethyl-1-adamantyl)carbamate activity, ethyl (3-ethyl-1-adamantyl)carbamate increases the availability of acetylcholine in the brain, leading to improved cognitive function and muscle contraction.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl (3-ethyl-1-adamantyl)carbamate are primarily related to its ability to inhibit ethyl (3-ethyl-1-adamantyl)carbamate activity. In addition to its effects on cognitive function and muscle contraction, this compound has also been shown to have anti-inflammatory and antioxidant properties. These effects may be related to its ability to modulate the activity of the cholinergic anti-inflammatory pathway, which plays a key role in the regulation of immune function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl (3-ethyl-1-adamantyl)carbamate in lab experiments is its ability to selectively inhibit ethyl (3-ethyl-1-adamantyl)carbamate activity without affecting other enzymes or neurotransmitters. This allows researchers to study the specific role of ethyl (3-ethyl-1-adamantyl)carbamate in various physiological and pathological conditions. However, one limitation of this compound is its relatively low potency compared to other ethyl (3-ethyl-1-adamantyl)carbamate inhibitors, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the use of ethyl (3-ethyl-1-adamantyl)carbamate in scientific research. One potential application is in the development of new treatments for Alzheimer's disease and other neurodegenerative disorders. Another potential direction is in the study of the cholinergic anti-inflammatory pathway and its role in the regulation of immune function. Additionally, the use of ethyl (3-ethyl-1-adamantyl)carbamate in combination with other compounds may lead to the development of more potent and selective ethyl (3-ethyl-1-adamantyl)carbamate inhibitors with improved therapeutic potential.
Synthesemethoden
The synthesis of ethyl (3-ethyl-1-adamantyl)carbamate can be achieved through a series of chemical reactions involving the use of various reagents and solvents. One common method involves the reaction of 3-ethyladamant-1-ol with phosgene, followed by the addition of ethylamine. The resulting product is then purified through a series of extraction and recrystallization steps.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-ethyl-1-adamantyl)carbamate has been widely used in scientific research as a tool to investigate the role of ethyl (3-ethyl-1-adamantyl)carbamate in various physiological and pathological conditions. One of the primary applications of this compound is in the study of Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles in the brain. ethyl (3-ethyl-1-adamantyl)carbamate inhibitors such as ethyl (3-ethyl-1-adamantyl)carbamate have been shown to improve cognitive function in Alzheimer's patients by increasing the availability of acetylcholine in the brain.
Eigenschaften
IUPAC Name |
ethyl N-(3-ethyl-1-adamantyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-14-6-11-5-12(7-14)9-15(8-11,10-14)16-13(17)18-4-2/h11-12H,3-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFAELSJXQQXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(3-ethyladamant-1-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5220093.png)

![3-(4-methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5220111.png)

![5-(4-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5220119.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5220120.png)

![propyl 4-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5220130.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220135.png)
![5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220140.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5220147.png)
![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5220159.png)